molecular formula C8H8FNO2 B8156450 2-Fluoro-3-hydroxy-N-methylbenzamide

2-Fluoro-3-hydroxy-N-methylbenzamide

Cat. No.: B8156450
M. Wt: 169.15 g/mol
InChI Key: XRZSYIXRIOCSHJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-N-methylbenzamide is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methylated amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-hydroxy-N-methylbenzamide typically involves multiple steps, starting with the fluorination of a suitable precursor. One common method is the reaction of 2-fluorobenzamide with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 2-Fluoro-3-hydroxybenzoic acid

  • Reduction: 2-Fluoro-3-hydroxy-N-methylbenzylamine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-3-hydroxy-N-methylbenzamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used in the study of enzyme inhibition and receptor binding.

  • Medicine: Potential use in the development of new pharmaceuticals, particularly in the field of neurology and psychiatry.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-3-hydroxy-N-methylbenzamide exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Fluoro-3-hydroxybenzamide

  • 2-Fluoro-N-methylbenzamide

  • 3-Hydroxy-N-methylbenzamide

Uniqueness: 2-Fluoro-3-hydroxy-N-methylbenzamide is unique due to the presence of both fluorine and hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-Fluoro-3-hydroxy-N-methylbenzamide is a compound of increasing interest in pharmaceutical research due to its unique structural features, which include a fluorinated phenyl group and a hydroxyl group. These functional groups can significantly influence the compound's biological activity, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C11H12FNO3
  • Molecular Weight : 229.22 g/mol
  • Canonical SMILES : C1COCCN1C(=O)C2=C(C(=CC=C2)O)F

The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom may facilitate interactions with hydrophobic regions of target proteins. This dual capability allows the compound to modulate various biological pathways effectively.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the hydroxyl and fluorine groups can enhance antibacterial efficacy .

Anticancer Properties

Research has demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. A study evaluating similar benzamide derivatives found that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it may inhibit specific proteases involved in disease progression, thus providing a therapeutic avenue for diseases such as cancer and viral infections . The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.

Case Studies

  • Antimicrobial Efficacy : A recent study screened a library of benzamide derivatives against Staphylococcus aureus and Escherichia coli, revealing that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that this compound induced significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Enzyme Interaction Studies : A study focusing on enzyme inhibition showed that this compound could effectively inhibit serine proteases involved in inflammatory responses, suggesting its potential use in anti-inflammatory therapies .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2-fluoro-3-hydroxybenzaldehyde and N-methylamine.
  • Reaction Conditions : The reaction is generally conducted in a solvent such as tetrahydrofuran (THF) with a base like triethylamine to facilitate the formation of the amide bond.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1Condensation2-fluoro-3-hydroxybenzaldehyde + N-methylamineTHF, triethylamine
2PurificationCrystallization or chromatographyStandard purification techniques

Properties

IUPAC Name

2-fluoro-3-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-10-8(12)5-3-2-4-6(11)7(5)9/h2-4,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZSYIXRIOCSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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